N-(4-ethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c1-2-12-3-6-14(7-4-12)22-17(26)10-25-19(27)24-11-21-16-8-5-13(20)9-15(16)18(24)23-25/h3-9,11H,2,10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIRRBPJIYCLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinazoline core: This can be achieved by reacting o-phenylenediamine with oxalic acid in the presence of hydrochloric acid to form 1,4-dihydroquinoxaline-2,3-dione.
Introduction of the triazole ring: The quinazoline intermediate is then reacted with thionyl chloride in dichloroethane to form 2,3-dichloroquinoxaline, which is further reacted with a triazole derivative to form the triazoloquinazoline core.
Final functionalization: The triazoloquinazoline core is then functionalized with 4-ethylphenyl and acetamide groups to yield the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-(4-ethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Synthesis of N-(4-ethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
The synthesis of this compound typically involves multi-step reactions that incorporate quinazoline derivatives. The general approach includes:
- Formation of the Quinazoline Core : The initial step involves the synthesis of quinazoline derivatives through reactions involving anthranilic acid and other amines.
- Introduction of Triazole Moiety : The triazole ring is introduced via cyclization reactions that often utilize azoles and appropriate coupling agents.
- Final Acetylation : The final product is obtained through acetylation processes that attach the acetamide group to the quinazoline scaffold.
These synthetic routes not only yield the target compound but also allow for variations that can lead to derivatives with potentially enhanced biological activity .
Biological Activities
The compound exhibits a range of biological activities that make it significant for pharmaceutical applications:
Antimicrobial Activity
Research has shown that quinazoline derivatives possess substantial antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as Proteus vulgaris and Bacillus subtilis. These findings suggest that compounds with similar structures could be developed as novel antibiotics .
Anticancer Potential
Quinazolines are recognized for their anticancer properties. Studies indicate that certain derivatives can inhibit tumor growth across various cell lines. For example, compounds containing the quinazoline structure have been tested against leukemia cell lines and found to exhibit significant cytotoxicity .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation pathways. For instance, it may act as an inhibitor of the p38 mitogen-activated protein kinase pathway, which is crucial in cellular stress response and inflammatory processes .
Therapeutic Applications
Given its diverse biological activities, this compound has potential therapeutic applications in several areas:
- Antibiotic Development : With rising antibiotic resistance, compounds like this compound could serve as templates for new antibiotics.
- Cancer Therapy : Its anticancer properties may lead to the development of new chemotherapeutic agents targeting specific cancers.
- Anti-inflammatory Treatments : By inhibiting pathways associated with inflammation, this compound could be explored for treating chronic inflammatory diseases.
Case Studies and Research Findings
A review of literature reveals several studies highlighting the efficacy of similar quinazoline derivatives:
These studies underscore the importance of further research into this compound and its derivatives for potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to intercalate with DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription . This mechanism is particularly relevant in its anticancer and antimicrobial activities. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Findings :
- Quinazolinone-thioacetamides (e.g., compound 5) show moderate anti-inflammatory activity with reduced gastrointestinal toxicity compared to aspirin, making them safer candidates .
- The ethylamino-substituted quinazolinone derivative outperforms Diclofenac in anti-inflammatory assays, suggesting that alkylamino side chains enhance target engagement .
- Fluorine substitution (as in the target compound) is theorized to improve blood-brain barrier penetration in related CNS-targeting analogs .
Physicochemical and Spectroscopic Comparisons
- Melting Points: Thioacetamide derivatives (e.g., compound 5: 269°C, compound 8: 315.5°C) exhibit higher melting points than non-thio analogs, likely due to stronger intermolecular hydrogen bonding and sulfur-mediated crystal packing .
- Spectral Data: IR and NMR spectra consistently confirm the presence of carbonyl (1650–1700 cm⁻¹) and sulfonamide (1320–1360 cm⁻¹) groups in thioacetamide-quinazolinones, whereas triazoloquinazolines show distinct triazole C=N stretches (~1600 cm⁻¹) .
Biological Activity
N-(4-ethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a novel compound belonging to the class of triazoloquinazolines, which are known for their diverse biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining a triazoloquinazoline moiety with an ethylphenyl group. Its molecular formula is , which contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H16FN5O2 |
| Molecular Weight | 333.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have demonstrated that triazoloquinazolines exhibit significant anticancer activity against various cancer cell lines. The compound under investigation has been evaluated for its cytotoxic effects and potential as an anticancer agent.
-
Cell Lines Tested :
- Hepatocellular carcinoma (HePG-2)
- Mammary gland breast cancer (MCF-7)
- Human prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
-
Cytotoxicity Evaluation :
The cytotoxicity of this compound was assessed using the MTT assay. The results indicated moderate to significant cytotoxic effects across the tested cell lines.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HePG-2 | 29.47 | Moderate |
| MCF-7 | 27.05 | Moderate |
| PC3 | Not specified | Not reported |
| HCT-116 | 17.35 | High |
The proposed mechanism of action for this compound includes:
- DNA Intercalation : Triazoloquinazolines are known to intercalate into DNA, disrupting replication and transcription processes.
- Topoisomerase II Inhibition : The compound may inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication.
In vitro studies have shown that compounds within this class can induce apoptosis in cancer cells by activating caspases and promoting cell cycle arrest at the G2/M phase .
Study 1: Anticancer Activity Assessment
A study published in the Asian Journal of Pharmaceutical Sciences evaluated a series of triazoloquinazoline derivatives for their anticancer properties. The results highlighted that compounds similar to this compound showed promising results against colorectal carcinoma with IC50 values indicating effective cytotoxicity .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound towards various targets involved in cancer progression. The results suggest a strong interaction with the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and metastasis .
Q & A
Q. What are the established synthetic routes for N-(4-ethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide, and what critical reaction conditions must be optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Construction of the triazoloquinazoline core via cyclization of substituted quinazolinones with hydrazine derivatives under reflux conditions in ethanol or acetic acid .
- Step 2 : Introduction of the 9-fluoro group using fluorinating agents (e.g., Selectfluor®) in aprotic solvents like DMF at 60–80°C .
- Step 3 : Acetamide functionalization via nucleophilic substitution, employing 2-chloro-N-(4-ethylphenyl)acetamide and potassium carbonate in anhydrous acetone .
Key optimizations : Temperature control during fluorination (to avoid byproducts) and stoichiometric ratios in the final coupling step (to maximize yield).
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
A combination of analytical techniques is required:
- HPLC-MS : To confirm purity (>95%) and molecular weight (expected [M+H]+: ~437.4 Da) .
- NMR spectroscopy :
- XRD : To verify crystallinity and absence of polymorphic variations .
Q. What preliminary assays are recommended to assess its biological activity?
- In vitro kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to quinazoline-based kinase inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility and stability : Perform shake-flask solubility tests in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacokinetic properties?
- Modifications :
- Assays :
- Measure logP (octanol-water partition) to correlate hydrophobicity with bioavailability .
- Conduct metabolic stability tests using liver microsomes to identify vulnerable sites for deuteration or fluorination .
Q. What computational strategies are effective for elucidating its mechanism of action?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR PDB: 1M17). Focus on hydrogen bonding with hinge-region residues (e.g., Met793) and hydrophobic contacts with the fluorophenyl group .
- MD simulations : Analyze binding stability over 100 ns trajectories in explicit solvent to identify critical conformational changes .
- QSAR modeling : Train models on triazoloquinazoline derivatives to predict IC₅₀ values based on electronic descriptors (e.g., HOMO-LUMO gaps) .
Q. How should contradictory data on its biological activity be resolved?
- Case example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration, incubation time).
- Resolution steps :
- Standardize protocols (e.g., use serum-free media, fixed 72-hr incubation) .
- Validate target engagement via Western blotting (e.g., phosphorylated EGFR levels) .
- Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. What strategies are recommended for scaling up synthesis without compromising yield?
- Process optimization :
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
